molecular formula C10H13N B15219960 (1R,2S)-2-Phenylcyclobutan-1-amine

(1R,2S)-2-Phenylcyclobutan-1-amine

Cat. No.: B15219960
M. Wt: 147.22 g/mol
InChI Key: PKMQLQANCCIABY-VHSXEESVSA-N
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Description

(1R,2S)-2-Phenylcyclobutan-1-amine is a chiral amine featuring a cyclobutane ring substituted with a phenyl group at the 2-position. The stereochemistry (1R,2S) confers distinct spatial arrangements that influence its physicochemical properties and biological interactions. Cyclobutane’s inherent ring strain (~26 kcal/mol) positions it between the highly strained cyclopropane (~27 kcal/mol) and the more relaxed cyclopentane (~6 kcal/mol), affecting its conformational flexibility and reactivity.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(1R,2S)-2-phenylcyclobutan-1-amine

InChI

InChI=1S/C10H13N/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2/t9-,10+/m0/s1

InChI Key

PKMQLQANCCIABY-VHSXEESVSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1C2=CC=CC=C2)N

Canonical SMILES

C1CC(C1C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Phenylcyclobutan-1-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Phenylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield imines, while reduction can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(1R,2S)-2-Phenylcyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-Phenylcyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key analogues, identified via structural similarity assessments, include:

Compound Name CAS No. Similarity Score Core Structure Substituents
rel-(1R,2S)-2-Phenylcyclopentan-1-amine [1986-47-6] 0.82 Cyclopentane Phenyl, amine
trans-2-Phenylcyclopropanamine HCl [90874-41-2] 0.80 Cyclopropane Phenyl, amine (HCl salt)
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine [220352-38-5] N/A Cyclopropane 3,4-Difluorophenyl, amine
rel-(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine [740064-68-0] N/A Cyclopropane 2-Trifluoromethylphenyl, amine

Data sourced from structural databases and supplier catalogs

Impact of Ring Size and Strain

  • Cyclopropane Derivatives (e.g., trans-2-Phenylcyclopropanamine): Higher ring strain increases reactivity but reduces thermodynamic stability.
  • Cyclobutane Derivatives : Moderate strain balances reactivity and stability, making them versatile intermediates in synthesis. The larger ring allows for more conformational adaptability than cyclopropanes.
  • Cyclopentane Derivatives (e.g., rel-(1R,2S)-2-Phenylcyclopentan-1-amine): Reduced strain improves stability but may decrease binding affinity due to increased flexibility .

Substituent Effects

  • Phenyl vs. Fluorinated Phenyl Groups : The introduction of fluorine in (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine enhances electron-withdrawing effects, improving metabolic stability and altering pharmacokinetics .

Biological Activity

(1R,2S)-2-Phenylcyclobutan-1-amine is an organic compound featuring a cyclobutane ring with a phenyl and an amine group. This unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its potential therapeutic uses and mechanisms of action.

The compound has the following chemical properties:

PropertyValue
CAS Number 149489-12-3
Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name This compound
InChI Key PKMQLQANCCIABY-UWVGGRQHSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the phenyl group engages in π-π interactions with aromatic residues. These interactions can modulate the activity of target molecules and influence numerous biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antidepressant Effects

Studies have suggested that derivatives of phenylcyclobutanamines may possess antidepressant properties. For instance, compounds structurally similar to this compound have been shown to enhance serotonin levels in the brain, potentially alleviating symptoms of depression.

2. Neuroprotective Properties

Research has indicated that compounds with similar structures may offer neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells. This suggests potential applications in treating neurodegenerative diseases.

3. Anticancer Activity

Emerging studies have explored the anticancer potential of phenylcyclobutanamines by targeting specific cancer cell lines. Preliminary results indicate that these compounds may inhibit tumor growth and induce apoptosis in cancer cells.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry examined a series of phenylcyclobutanamines for their antidepressant-like effects in animal models. The results demonstrated that this compound significantly reduced despair behavior compared to controls, suggesting its potential as an antidepressant agent.

Case Study 2: Neuroprotection

In a study focused on neuroprotection, this compound was tested against oxidative stress-induced neuronal damage. The compound showed a marked reduction in cell death and preserved mitochondrial function, indicating robust neuroprotective effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructure TypeNotable Activity
(1S,2S)-2-Amino-1-phenyloctan-1-olAliphatic AmineAntidepressant
(1R,2S)-2-PiperidinylphenolHeterocyclic AmineNeuroprotective
(1R,2S)-N,N-DimethylphenethylamineTertiary AmineStimulant

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